Tris(phenylthio)methane

概要

説明

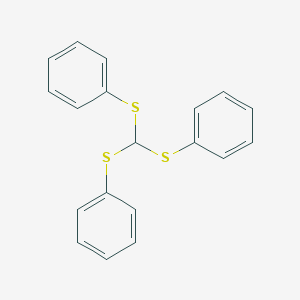

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organic compound with the molecular formula C19H16S3. It is a white to almost white crystalline solid that is soluble in common organic solvents such as ether, chloroform, and dichloromethane. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Tris(phenylthio)methane can be synthesized through the reaction of benzyl chloride with sodium sulfide, followed by the reaction with carbon disulfide. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions

Tris(phenylthio)methane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to thiols.

Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Reagent in Complex Molecule Synthesis

Tris(phenylthio)methane is primarily used as a reagent in the synthesis of complex organic molecules. Its ability to act as a building block facilitates the creation of various functionalized compounds, including heterocycles and natural products. Notably, it serves as a precursor to tris(phenylthio)methyllithium, which is valuable for nucleophilic carboxylation reactions involving carbonyl compounds and alkyl halides.

Pictet-Spengler Cyclization

One significant application is in the preparation of 1-phenylthio-tetrahydroisoquinolines via activated Pictet-Spengler cyclization. This reaction highlights the compound's role in forming new carbon-nitrogen bonds, which is crucial for synthesizing biologically relevant molecules .

Lewis Acid-Catalyzed Reactions

this compound also participates in Lewis acid-catalyzed reactions with allylsilanes, leading to the formation of homoallylchalcogenoacetals. This demonstrates its utility in generating diverse chemical structures through various reaction pathways.

Medicinal Chemistry

Therapeutic Applications

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as an anticancer and antimicrobial agent. The compound's unique reactivity allows for modifications that could lead to the development of novel therapeutic agents .

Biological Probes

In biological research, this compound has been utilized as a probe for studying enzyme mechanisms and biological thiols. Its ability to form stable complexes with thiol groups makes it a valuable tool for investigating biochemical pathways and enzyme activities .

Industrial Applications

Precursor for Specialty Chemicals

In industrial settings, this compound is employed as a precursor for producing specialty chemicals and materials. Its versatility allows it to be integrated into various synthetic routes aimed at creating high-value compounds used in pharmaceuticals and agrochemicals .

Synthetic Routes and Preparation Methods

This compound can be synthesized through several methods:

- Benzyl Chloride Reaction : The compound can be synthesized by reacting benzyl chloride with sodium sulfide followed by carbon disulfide under controlled conditions using solvents like tetrahydrofuran (THF) and bases such as sodium hydride.

- Industrial Production Methods : While specific industrial methods are not widely documented, they generally follow similar principles as laboratory syntheses but are optimized for scale and efficiency, often employing continuous flow reactors .

Case Study 1: Synthesis of β-Amino Acids

Research has demonstrated that this compound plays a crucial role in the stereocontrolled synthesis of β-amino acids. In this application, the lithium salt derivative acts as a carboxyl synthetic equivalent that adds to sugar nitro olefins, leading to valuable polyhydroxylated products .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives synthesized from this compound showed promising results against various bacterial strains. The modifications made possible by this compound's unique reactivity highlight its potential in drug development .

作用機序

The mechanism of action of tris(phenylthio)methane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylthio groups can stabilize reaction intermediates, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with thiol-containing enzymes and proteins, affecting their function and activity.

類似化合物との比較

Similar Compounds

Tris(phenylsulfonyl)methane: Similar structure but with sulfonyl groups instead of phenylthio groups.

Tris(phenylseleno)methane: Contains phenylseleno groups instead of phenylthio groups.

Tris(phenylphosphino)methane: Contains phenylphosphino groups instead of phenylthio groups.

Uniqueness

Tris(phenylthio)methane is unique due to its specific reactivity and stability conferred by the phenylthio groups. This makes it particularly useful in synthetic organic chemistry for the formation of carbon-sulfur bonds and as a versatile intermediate in the synthesis of various complex molecules.

生物活性

Tris(phenylthio)methane (TPM) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of TPM, encompassing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by three phenylthio groups attached to a central carbon atom. Its molecular formula is , and it can be represented by the following structural formula:

The synthesis of TPM has been explored in various studies, particularly through the Pictet−Spengler cyclization, which involves the reaction of thioortho esters with amines. This method has been optimized to yield high purity and significant yields of TPM derivatives .

Mechanisms of Biological Activity

The biological activity of TPM can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Its thioether groups can interact with biological molecules, potentially leading to various pharmacological effects.

Antioxidant Properties

Research indicates that compounds with thioether functionalities can exhibit antioxidant activity. The presence of sulfur in TPM may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Potential Anticancer Activity

Some studies have suggested that thioether compounds can inhibit tumor growth. TPM has been evaluated for its anticancer potential through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, experiments have shown that TPM derivatives can selectively target cancer cells while sparing normal cells, indicating a promising therapeutic profile .

1. In Vitro Studies

In vitro studies have demonstrated that TPM can modulate cellular pathways involved in cancer progression. For example, one study reported that treatment with TPM led to a significant reduction in the viability of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. In Vivo Studies

Animal models have been utilized to further assess the efficacy of TPM. In these studies, administration of TPM resulted in reduced tumor size and improved survival rates among treated subjects compared to controls. The compound's mechanism was linked to the modulation of apoptotic pathways and the downregulation of oncogenic signals .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anticancer | Inhibits cell proliferation | Induces apoptosis |

| Cytotoxicity | Reduces viability in cancer cells | Targets specific pathways |

特性

IUPAC Name |

bis(phenylsulfanyl)methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQHDHPBEXTHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346848 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-52-4 | |

| Record name | Tris(phenylthio)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(phenylthio)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Tris(phenylthio)methane in organic synthesis?

A1: this compound acts as a precursor to tris(phenylthio)methyllithium, a valuable reagent for various synthetic transformations. [, ] This lithium derivative serves as a nucleophilic carboxylating agent for specific carbonyl compounds and alkyl halides, effectively introducing a carboxyl group into the target molecule. [, ]

Q2: How is Tris(phenylthio)methyllithium generated and what are its characteristics?

A2: Tris(phenylthio)methyllithium is typically prepared by reacting this compound with butyllithium. [] This reagent is highly reactive and not isolable; it decomposes above 20°C, forming bis(phenylthio)carbene and lithium phenylthiolate. [] Due to its instability, it's generally prepared in situ and used immediately in subsequent reactions.

Q3: Can you elaborate on the reactivity of Tris(phenylthio)methyllithium and its synthetic applications?

A3: Tris(phenylthio)methyllithium exhibits diverse reactivity. It participates in nucleophilic additions, enabling the homologation of trialkylboranes, a process that increases the carbon chain length. [, ] This reagent also serves as a carbene precursor, offering pathways to unique carbene-mediated transformations. [] For instance, research highlights its application in a one-flask [2+1+2] cyclopentannulation reaction, showcasing its potential in constructing complex cyclic structures. []

Q4: What is the significance of the “thiophilic” addition in the context of Tris(phenylthio)methyllithium?

A4: Research has shown that Tris(phenylthio)methyllithium can be generated through the “thiophilic” addition of phenyllithium to diphenyl trithiocarbonate. [] This unique reactivity underscores the affinity of the anionic carbon center for sulfur atoms, highlighting the intricate interplay of electronic factors governing its reactivity.

Q5: What insights do degradation studies of related compounds like Hexakis(phenylthio)ethane provide about Tris(phenylthio)methyllithium?

A5: Studies on Hexakis(phenylthio)ethane, formed by coupling Tris(phenylthio)methyllithium derivatives, reveal a tendency for C-C bond dissociation upon heating. [] This observation suggests a potential pathway for the decomposition of Tris(phenylthio)methyllithium, leading to the formation of reactive intermediates like tris(arylthio)methyl radicals.

Q6: Can you describe any specific synthetic applications highlighting the utility of this compound?

A6: this compound plays a key role in the stereocontrolled synthesis of β2-amino acids. [] Specifically, the lithium salt of this compound acts as a carboxyl synthetic equivalent, adding to sugar nitro olefins. This addition, followed by the reduction of the nitro group, provides access to polyhydroxylated β-amino acids, highlighting the versatility of this compound in accessing valuable building blocks for complex molecule synthesis. []

Q7: What are the structural characteristics of this compound?

A7: this compound (C19H16S3) possesses a central carbon atom bonded to three phenylthio groups. [] Its molecular weight is 340.56 g/mol. [] While the provided research doesn't explicitly detail spectroscopic data, typical characterization involves NMR spectroscopy to ascertain purity and the absence of impurities like ethyl formate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。